molecular formula C24H45F3O2 B14251517 2,2,2-Trifluoroethyl docosanoate CAS No. 184777-17-1

2,2,2-Trifluoroethyl docosanoate

Cat. No.: B14251517
CAS No.: 184777-17-1
M. Wt: 422.6 g/mol
InChI Key: QWICBDLFRJMGEK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl docosanoate is an organic compound characterized by the presence of a trifluoroethyl group attached to a docosanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl docosanoate typically involves the esterification of docosanoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

Docosanoic acid+2,2,2-Trifluoroethanol2,2,2-Trifluoroethyl docosanoate+Water\text{Docosanoic acid} + \text{2,2,2-Trifluoroethanol} \rightarrow \text{this compound} + \text{Water} Docosanoic acid+2,2,2-Trifluoroethanol→2,2,2-Trifluoroethyl docosanoate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous removal of water to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl docosanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2,2,2-trifluoroethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can participate in transesterification reactions with other alcohols in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: Docosanoic acid and 2,2,2-trifluoroethanol.

    Reduction: Docosanol and 2,2,2-trifluoroethanol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

2,2,2-Trifluoroethyl docosanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the trifluoroethyl group into molecules, which can modify their electronic properties and reactivity.

    Biology: Investigated for its potential effects on biological membranes due to the presence of the long-chain docosanoate moiety.

    Medicine: Explored for its potential use in drug delivery systems, where the trifluoroethyl group can enhance the lipophilicity and metabolic stability of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl docosanoate exerts its effects is primarily related to the presence of the trifluoroethyl group. This group can influence the compound’s interaction with biological membranes, enzymes, and other molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to integrate more readily into lipid bilayers and potentially alter membrane properties.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl trifluoroacetate: Another ester containing the trifluoroethyl group, used in organic synthesis.

    2,2,2-Trifluoroethanol: A simple alcohol with the trifluoroethyl group, used as a solvent and reagent in organic chemistry.

    2,2,2-Trifluoroethyl methacrylate: A monomer used in the production of polymers with unique properties.

Uniqueness

2,2,2-Trifluoroethyl docosanoate is unique due to the combination of the long-chain docosanoate moiety and the trifluoroethyl group. This combination imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

184777-17-1

Molecular Formula

C24H45F3O2

Molecular Weight

422.6 g/mol

IUPAC Name

2,2,2-trifluoroethyl docosanoate

InChI

InChI=1S/C24H45F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(28)29-22-24(25,26)27/h2-22H2,1H3

InChI Key

QWICBDLFRJMGEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(F)(F)F

Origin of Product

United States

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